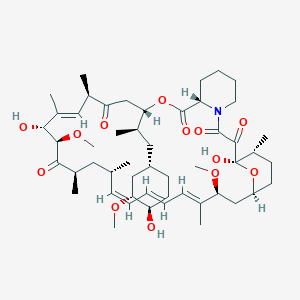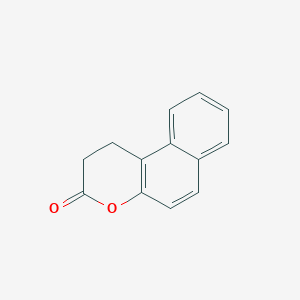
Splitomicina
Descripción general
Descripción
Splitomicina es una molécula pequeña conocida por su función como un inhibidor selectivo de la proteína Silenciador de Información Silenciosa 2 (Sir2), que es un tipo de desacetilasa de histonas (HDAC) dependiente de nicotinamida adenina dinucleótido (NAD). Este compuesto ha captado una atención significativa debido a su capacidad para modular la expresión génica y la replicación del ADN al inhibir la actividad desacetilasa de las proteínas Sir2 .
Aplicaciones Científicas De Investigación
Splitomicina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
Splitomicina ejerce sus efectos al inhibir la actividad desacetilasa dependiente de NAD de las proteínas Sir2. Esta inhibición conduce a la acumulación de histonas acetiladas, lo que resulta en una alteración de la expresión génica y la replicación del ADN. Los objetivos moleculares de this compound incluyen la familia de proteínas Sir2, que juega un papel crucial en varios procesos celulares como el envejecimiento, el metabolismo y la respuesta al estrés .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Splitomicin interacts with the enzyme Sir2p, a NAD±dependent histone deacetylase . It inhibits the deacetylase activity of Sir2p, which is known to negatively regulate gene expression and initiation of DNA replication . The hydrolytically unstable lactone ring of Splitomicin is critically important for its activity .
Cellular Effects
Splitomicin has been shown to have various effects on cells. It can inhibit platelet aggregation induced by certain substances, suggesting a role in cellular signaling pathways . In the context of cancer research, Splitomicin has been found to sensitize cancer cells to a variety of DNA-damaging agents by abrogating Sir2p downregulation of p53 expression .
Molecular Mechanism
The molecular mechanism of Splitomicin involves the inhibition of Sir2p’s histone deacetylase activity . This inhibition is achieved through the interaction of Splitomicin with the active site of Sir2p, effectively blocking its function . This leads to changes in gene expression and impacts cellular processes.
Temporal Effects in Laboratory Settings
While specific long-term effects of Splitomicin in laboratory settings are not extensively documented, it’s known that the compound is stable at 20°C and should be protected from prolonged exposure to light . It’s recommended that stock solutions be prepared fresh before use .
Dosage Effects in Animal Models
The effects of Splitomicin dosage in animal models have not been extensively studied and documented. Sirtuins, the family of proteins that Splitomicin targets, have been indicated in cellular studies and experiments in animal models to have potential therapeutic benefits .
Metabolic Pathways
Splitomicin’s primary interaction is with the enzyme Sir2p, part of the sirtuin family of proteins. Sirtuins are involved in many metabolic pathways, regulating responses to stress and ensuring that damaged DNA is not propagated .
Subcellular Localization
The subcellular localization of Splitomicin is likely to be wherever its target, the Sir2p enzyme, is located. As Sir2p is a histone deacetylase, it is likely to be found in the nucleus where it can interact with histones .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: Un método común involucra la ciclización de β-naftol con anhídrido acético en condiciones ácidas para formar la estructura del anillo lactona .
Métodos de producción industrial: La producción industrial de Splitomicina normalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye el uso de reactivos de alta pureza y entornos de reacción controlados para mantener la consistencia y la calidad .
Análisis De Reacciones Químicas
Tipos de reacciones: Splitomicina se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.
Sustitución: This compound puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.
Sustitución: Se emplean reactivos como halógenos y nucleófilos en reacciones de sustitución
Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de lactona oxidados, mientras que la reducción puede producir formas de lactona reducidas .
Comparación Con Compuestos Similares
Splitomicina es única entre los inhibidores de la desacetilasa de histonas debido a su inhibición selectiva de las proteínas Sir2. Los compuestos similares incluyen:
Cambinol: Inhibe tanto SIRT1 como SIRT2, pero con menor especificidad en comparación con this compound.
EX-527: Un inhibidor potente y selectivo de SIRT1, utilizado en varias aplicaciones de investigación.
This compound destaca por su alta especificidad para las proteínas Sir2 y su capacidad para modular la expresión génica y la replicación del ADN de manera efectiva .
Propiedades
IUPAC Name |
1,2-dihydrobenzo[f]chromen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-13-8-6-11-10-4-2-1-3-9(10)5-7-12(11)15-13/h1-5,7H,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFPDBUKMJDAJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC2=C1C3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017436 | |
| Record name | 1,2-Dihydro-3H-benzo[f]chromen-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5690-03-9 | |
| Record name | Splitomicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5690-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dihydro-3H-benzo[f]chromen-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S,7R,8S,9S,10E,13E,16S)-4,8-dihydroxy-5,5,7,9-tetramethyl-16-[(E)-1-(5-methyl-1,2-oxazol-3-yl)prop-1-en-2-yl]-13-(trifluoromethyl)-1-oxacyclohexadeca-10,13-diene-2,6-dione](/img/structure/B548475.png)
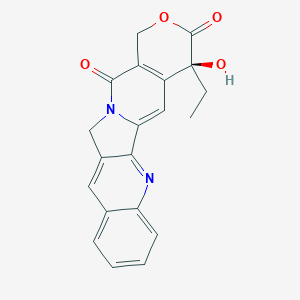
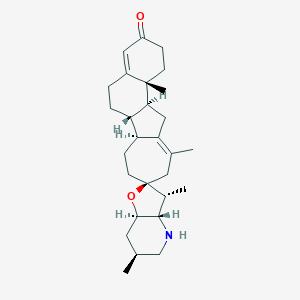
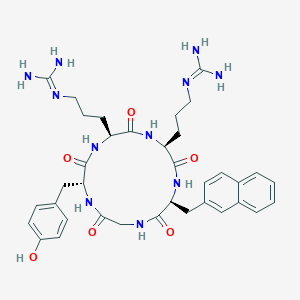
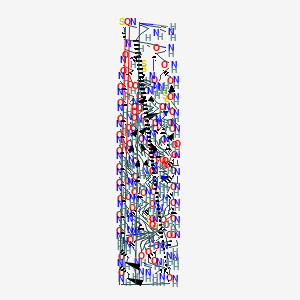
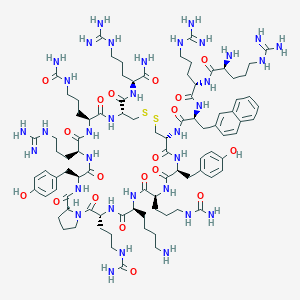
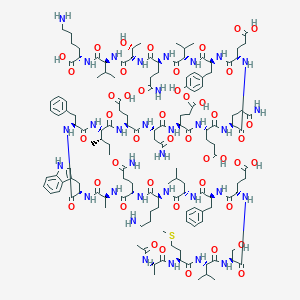
![(2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1R)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B549156.png)
![Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-](/img/structure/B549160.png)
![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549162.png)
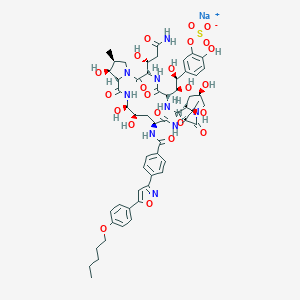
![N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549164.png)
